Ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide Ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide
Brand Name: Vulcanchem
CAS No.: 109448-65-9
VCID: VC20811652
InChI: InChI=1S/C16H38N2O2.2HI/c1-7-17(5,8-2)11-13-19-15-16-20-14-12-18(6,9-3)10-4;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2
SMILES: CC[N+](C)(CC)CCOCCOCC[N+](C)(CC)CC.[I-].[I-]
Molecular Formula: C16H38I2N2O2
Molecular Weight: 544.29 g/mol

Ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide

CAS No.: 109448-65-9

Cat. No.: VC20811652

Molecular Formula: C16H38I2N2O2

Molecular Weight: 544.29 g/mol

* For research use only. Not for human or veterinary use.

Ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide - 109448-65-9

Specification

CAS No. 109448-65-9
Molecular Formula C16H38I2N2O2
Molecular Weight 544.29 g/mol
IUPAC Name 2-[2-[2-[diethyl(methyl)azaniumyl]ethoxy]ethoxy]ethyl-diethyl-methylazanium;diiodide
Standard InChI InChI=1S/C16H38N2O2.2HI/c1-7-17(5,8-2)11-13-19-15-16-20-14-12-18(6,9-3)10-4;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2
Standard InChI Key WTJCZOGRLMDPFE-UHFFFAOYSA-L
SMILES CC[N+](C)(CC)CCOCCOCC[N+](C)(CC)CC.[I-].[I-]
Canonical SMILES CC[N+](C)(CC)CCOCCOCC[N+](C)(CC)CC.[I-].[I-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator